4-Nitronaphthalene-2,6-dicarboxylic acid

Catalog No.
S15658280
CAS No.
M.F
C12H7NO6
M. Wt
261.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitronaphthalene-2,6-dicarboxylic acid

Product Name

4-Nitronaphthalene-2,6-dicarboxylic acid

IUPAC Name

4-nitronaphthalene-2,6-dicarboxylic acid

Molecular Formula

C12H7NO6

Molecular Weight

261.19 g/mol

InChI

InChI=1S/C12H7NO6/c14-11(15)7-2-1-6-3-8(12(16)17)5-10(13(18)19)9(6)4-7/h1-5H,(H,14,15)(H,16,17)

InChI Key

ZXKSKEVTGBNMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-])C(=O)O

4-Nitronaphthalene-2,6-dicarboxylic acid is an aromatic compound characterized by the presence of two carboxylic acid groups and a nitro group attached to a naphthalene ring. Its chemical formula is C12H7NO6C_{12}H_{7}NO_{6}, and it has a molecular weight of 231.20 g/mol. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals .

Typical of carboxylic acids and nitro compounds:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, typically under acidic conditions.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron or zinc in acidic media.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of naphthalene derivatives.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group may influence the reactivity of the naphthalene ring .

The synthesis of 4-nitronaphthalene-2,6-dicarboxylic acid can be achieved through various methods:

  • Nitration of Naphthalene Derivatives: The starting material can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Carboxylation: Following nitration, the introduction of carboxylic acid groups can be accomplished through carbon dioxide incorporation or by hydrolysis of nitriles derived from naphthalene derivatives.
  • Multi-step Synthesis: A combination of nitration followed by carboxylation reactions may be employed to yield the final product .

4-Nitronaphthalene-2,6-dicarboxylic acid has potential applications in several areas:

  • Dyes and Pigments: Due to its aromatic structure and functional groups, it can serve as a precursor for dyes and pigments.
  • Pharmaceuticals: Its derivatives may have applications in drug development due to their biological activity.
  • Polymer Chemistry: It may be used in the synthesis of polymers with specific properties for industrial applications .

Several compounds share structural similarities with 4-nitronaphthalene-2,6-dicarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-NitronaphthaleneOne nitro group on naphthaleneSimpler structure; less acidic than 4-nitronaphthalene-2,6-dicarboxylic acid
2-NitronaphthaleneOne nitro group at position 2Different regioselectivity affecting reactivity
4-Aminonaphthalene-2,6-dicarboxylic acidAmino group replacing nitro groupExhibits different biological activity due to amino functionality
4-Nitropyridine-2,6-dicarboxylic acidPyridine ring instead of naphthaleneDifferent electronic properties due to nitrogen in the ring

The uniqueness of 4-nitronaphthalene-2,6-dicarboxylic acid lies in its dual carboxylic acid functionality combined with a nitro group on a naphthalene framework, which enhances its acidity and potential reactivity compared to simpler analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

261.02733694 g/mol

Monoisotopic Mass

261.02733694 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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